Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring a nitrogen atom within its 8-azabicyclo[3.2.1]octane core. The hydroxyl group at position 3 enables hydrogen bonding, while the benzyl ester at position 8 contributes to lipophilicity and stability. This compound is synthesized via cross-electrophile coupling, yielding a single diastereomer (44% isolated yield) . Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for targeting receptors or enzymes requiring hydrogen-bonding interactions.
Properties
IUPAC Name |
benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYOOOSGBBQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic precursor that contains all the necessary stereochemical information. This precursor undergoes a series of transformations to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry directly .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.
Scientific Research Applications
Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl Esters (e.g., CAS 143557-91-9)
Structural Differences :
Physicochemical Properties :
- Lipophilicity : Increased due to the tert-butyl group, improving membrane permeability but reducing aqueous solubility .
- Stability : tert-Butyl esters are less prone to hydrolysis than benzyl esters, favoring long-term storage .
Synthesis : Synthesized via reductive amination (e.g., using sodium triacetoxyborohydride) with yields up to 50% .
Applications : Used in pan-Ras inhibitor studies, where lipophilicity enhances binding to hydrophobic pockets .
Safety : Requires storage in dark, dry conditions (2–8°C) due to sensitivity to moisture and light .
Benzyl 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 130753-13-8)
Structural Differences :
- Position 3 : Ketone (oxo) replaces hydroxyl, increasing electrophilicity.
Reactivity :
- The oxo group participates in nucleophilic additions (e.g., Grignard reactions), unlike the hydroxyl group .
- Reduced hydrogen-bonding capacity compared to the hydroxy analog.
Applications : Serves as a precursor for synthesizing tropane alkaloids via ketone functionalization .
Ethyl 3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Structural Differences :
- Ester Group : Ethyl instead of benzyl, reducing steric hindrance.
Physicochemical Properties :
- Solubility : Higher aqueous solubility than benzyl or tert-butyl analogs due to smaller ester .
- Metabolic Stability : Ethyl esters are more susceptible to esterase hydrolysis, limiting in vivo utility .
Synthesis : Similar routes to benzyl analogs but with lower yields in some cases .
Methyl 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Structural Differences :
- Substituents : Methyl group on nitrogen and phenyl at position 3.
Diazabicyclo Analogs (e.g., Methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate)
Structural Differences :
- Additional nitrogen in the bicyclic core (3,8-diazabicyclo).
Physicochemical Properties :
- Basicity : Increased due to the second nitrogen, enhancing protonation at physiological pH .
- Hydrogen Bonding: Additional hydrogen bond donor/acceptor sites improve target engagement .
Applications : Explored as CCR5 antagonists for antiviral activity (e.g., maraviroc analogs) .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
- Ester Group Impact : Benzyl esters balance stability and reactivity, while tert-butyl variants favor lipophilic applications. Ethyl esters offer synthetic simplicity but poorer metabolic stability.
- Substituent Effects : Hydroxyl groups enable hydrogen bonding, oxo groups enhance reactivity, and phenyl groups facilitate aromatic interactions.
- Biological Relevance : Structural modifications (e.g., diazabicyclo cores) significantly alter target affinity, as seen in antiviral and kinase inhibitor studies .
Q & A
Q. Experimental Design Consideration
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .
- Decomposition risks : Avoid high heat to prevent release of CO and NO .
- Storage : Keep in amber glass bottles under inert gas (N) at 2–8°C to maintain stability .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced Research Question
- Derivatization : Synthesize analogs with modified substituents (e.g., tert-butyl vs. benzyl groups) and compare bioactivity .
- Assays : Test antibacterial activity via MIC assays (e.g., against S. aureus) and compare to azabicyclo analogs (see table below) .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Methyl 8-methyl-3-oxo analog | <0.03125 | Staphylococcus aureus |
| Benzothiazole derivatives | <0.1 | Klebsiella pneumoniae |
What role does this compound play in catalytic cross-coupling reactions?
Advanced Research Question
It acts as a bicyclic scaffold in palladium-catalyzed couplings:
- Mechanism : The azabicyclo core stabilizes transition states during C–N bond formation .
- Applications : Used to synthesize heterocyclic pharmacophores (e.g., pyridine derivatives) via in-situ bromination .
How can researchers assess the impact of storage conditions on compound stability?
Q. Experimental Design Consideration
- Accelerated stability studies : Expose samples to heat (40°C), humidity (75% RH), and light (UV/Vis) for 4 weeks.
- Analytical monitoring : Track degradation via HPLC purity checks and NMR for structural integrity .
What purification techniques are effective post-synthesis?
Basic Research Question
- Chromatography : Use silica gel columns with gradient elution (e.g., EtOAc/hexanes) to separate diastereomers .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
How can comparative bioactivity studies be designed against similar bicyclic compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
